

An In-Depth Technical Guide to the Covalent Inhibition Mechanism of JNJ-64264681

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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This technical guide provides a comprehensive overview of the core covalent inhibition mechanism of **JNJ-64264681**, a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK). This document details the molecular interactions, summarizes key quantitative data, and provides methodologies for relevant experiments, offering valuable insights for researchers in oncology, immunology, and drug discovery.

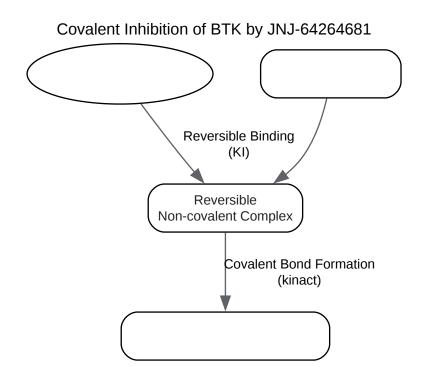
Core Inhibition Mechanism: Covalent Targeting of BTK

JNJ-64264681 is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] The fundamental mechanism of action involves the formation of a stable, covalent bond with a specific amino acid residue within the ATP-binding site of the BTK enzyme.

This irreversible binding is highly specific, targeting the cysteine residue at position 481 (Cys481) of BTK. This targeted covalent modification effectively and permanently inactivates the kinase, thereby blocking its downstream signaling functions. The crystal structure of **JNJ-64264681** in complex with BTK (PDB ID: 8E2M) confirms this binding mode, providing a detailed view of the inhibitor-enzyme interaction at the atomic level.



The formation of the covalent bond between **JNJ-64264681** and Cys481 leads to sustained target engagement, a desirable feature for a therapeutic agent, as it can prolong the pharmacodynamic effect even after the circulating drug concentration has decreased.



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Diagram 1: Covalent Inhibition Mechanism of JNJ-64264681.

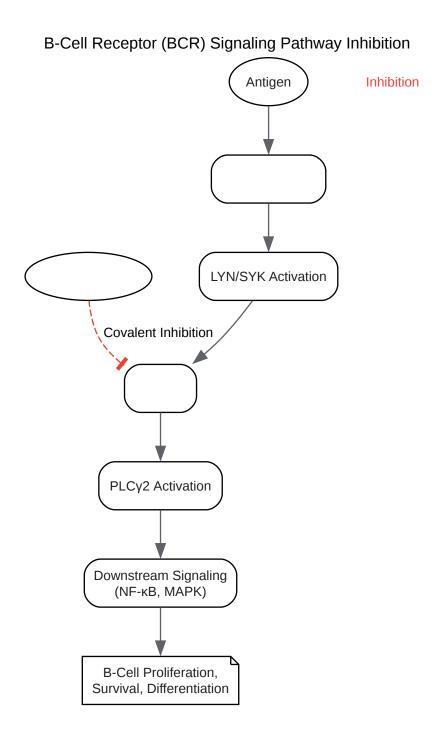
Impact on B-Cell Receptor (BCR) Signaling Pathway

BTK is a crucial signaling node downstream of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. **JNJ-64264681**, by irreversibly inhibiting BTK, effectively shuts down this signaling pathway.

The inhibition of BTK prevents the phosphorylation of its downstream substrate, phospholipase C gamma 2 (PLCy2). This, in turn, blocks the subsequent activation of signaling pathways including NF-kB and MAPK, which are critical for the survival and proliferation of malignant B-



cells. This disruption of the BCR signaling pathway is the basis for the therapeutic efficacy of **JNJ-64264681** in B-cell malignancies and autoimmune diseases.



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Diagram 2: JNJ-64264681 Inhibition of the BCR Signaling Pathway.

Quantitative Data

The potency of irreversible inhibitors like **JNJ-64264681** is best described by the second-order rate constant, kinact/KI, which reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact). While specific values for **JNJ-64264681** are proprietary, preclinical studies have demonstrated its potent whole blood activity and exceptional kinome selectivity.[2][3]

Parameter	Description	Value
Target	Bruton's Tyrosine Kinase (BTK)	-
Binding Site	Cysteine 481 (Cys481)	-
Inhibition Type	Irreversible, Covalent	-
Potency Metric	kinact/KI	Data not publicly available
Cellular Activity	Potent inhibition in cellular assays	Data not publicly available

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the covalent inhibition of BTK by **JNJ-64264681**.

Biochemical BTK Enzyme Inhibition Assay

Objective: To determine the in vitro potency of **JNJ-64264681** against purified BTK enzyme.

Methodology:

- Reagent Preparation:
 - Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).



- Dilute recombinant human BTK enzyme in kinase buffer to the desired concentration.
- Prepare a substrate solution containing a suitable peptide substrate and ATP at a concentration near its Km.

Inhibitor Preparation:

- Prepare a stock solution of JNJ-64264681 in 100% DMSO.
- Perform serial dilutions of the stock solution in kinase buffer to obtain a range of inhibitor concentrations.

Assay Procedure:

- Add the diluted JNJ-64264681 solutions to the wells of a microplate.
- Add the diluted BTK enzyme to each well and incubate for a defined pre-incubation period to allow for covalent bond formation.
- Initiate the kinase reaction by adding the substrate/ATP solution.
- Allow the reaction to proceed for a specified time at a controlled temperature.

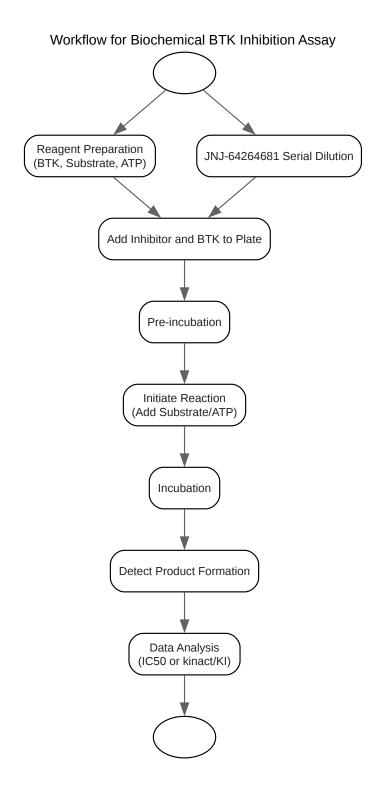
Detection:

 Terminate the reaction and measure the amount of product formed using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.

Data Analysis:

- Calculate the percentage of inhibition for each JNJ-64264681 concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation. For covalent inhibitors, determining the kinact/KI provides a more accurate measure of potency.





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Diagram 3: Biochemical BTK Inhibition Assay Workflow.



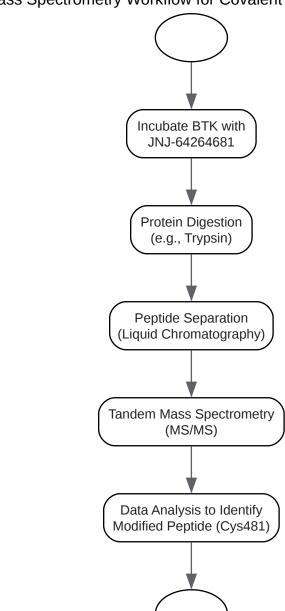
Mass Spectrometry for Covalent Adduct Confirmation

Objective: To confirm the covalent binding of **JNJ-64264681** to BTK and identify the specific site of modification.

Methodology:

- Sample Preparation:
 - Incubate recombinant BTK protein with an excess of JNJ-64264681 for a sufficient time to ensure complete covalent modification.
 - As a control, incubate BTK protein with vehicle (DMSO).
- Protein Digestion:
 - Denature the protein samples.
 - Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
 - Digest the protein into smaller peptides using a protease such as trypsin.
- LC-MS/MS Analysis:
 - Separate the resulting peptides using liquid chromatography (LC).
 - Analyze the peptides by tandem mass spectrometry (MS/MS).
- Data Analysis:
 - Search the MS/MS data against the BTK protein sequence to identify the peptides.
 - Look for a mass shift in the peptide containing Cys481 corresponding to the molecular weight of JNJ-64264681, confirming the covalent modification at this specific residue.





Mass Spectrometry Workflow for Covalent Adduct Analysis

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Diagram 4: Mass Spectrometry Analysis Workflow.

Conclusion



JNJ-64264681 is a highly selective and potent covalent inhibitor of BTK that functions by irreversibly binding to Cys481 in the enzyme's active site. This mechanism of action leads to the effective blockade of the B-cell receptor signaling pathway, providing a strong rationale for its investigation in the treatment of B-cell malignancies and autoimmune diseases. The experimental protocols outlined in this guide provide a framework for the further characterization of **JNJ-64264681** and other covalent BTK inhibitors.

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References

- 1. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of JNJ-64264681: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Covalent Inhibition Mechanism of JNJ-64264681]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577197#jnj-64264681-covalent-inhibition-mechanism]

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